molecular formula C12H12N2O3 B067366 Ethyl 1-acetyl-1H-indazole-5-carboxylate CAS No. 192944-50-6

Ethyl 1-acetyl-1H-indazole-5-carboxylate

Cat. No. B067366
M. Wt: 232.23 g/mol
InChI Key: XNTZIZGVUOGPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis Ethyl 1-acetyl-1H-indazole-5-carboxylate, while not directly mentioned in the searched literature, is related to a broad class of compounds involving substitutions at the indazole moiety. These compounds have been synthesized through various methods, often targeting derivatives with specific substitutions for enhanced properties. For instance, the synthesis of derivatives of ethyl-1H-indazole-3-carboxylate has been described, involving various aliphatic or aromatic acyl radicals at the N1 position, with substitutions also present at the 5 position. This approach indicates a versatile method for synthesizing indazole derivatives, which could likely be adapted for the synthesis of Ethyl 1-acetyl-1H-indazole-5-carboxylate by modifying the substituents appropriately (Bistocchi et al., 1981).

Molecular Structure Analysis Molecular structure analysis of indazole derivatives emphasizes the significance of substitutions on the core indazole structure in determining the molecular conformation and properties. For related compounds, structural elucidation techniques such as IR, NMR, and mass spectrometry have been utilized to confirm the presence of specific substituents and their positions on the indazole ring. These methods are critical for characterizing Ethyl 1-acetyl-1H-indazole-5-carboxylate, ensuring the correct placement of the acetyl and carboxylate groups (Dzygiel et al., 2004).

Chemical Reactions and Properties The reactivity of Ethyl 1-acetyl-1H-indazole-5-carboxylate can be inferred from studies on similar compounds, where the presence of functional groups such as acetyl and carboxylate influence the compound's chemical behavior. For instance, acetylation reactions and the susceptibility to undergo further chemical transformations are common areas of interest. These properties are pivotal in determining the compound's utility in further synthetic applications and its interaction with other chemical entities (Dzygiel et al., 2004).

Physical Properties Analysis Physical properties such as melting point, solubility, and crystallinity are crucial for understanding the behavior of Ethyl 1-acetyl-1H-indazole-5-carboxylate under different conditions. These properties are influenced by the molecular structure and can be determined experimentally. Studies on related compounds provide insights into methods for assessing these properties, guiding the characterization of new indazole derivatives (Syifa Insani et al., 2015).

Chemical Properties Analysis Chemical properties, including reactivity, stability, and interaction with other molecules, define the applications and handling of Ethyl 1-acetyl-1H-indazole-5-carboxylate. Research on similar compounds outlines approaches to evaluate these aspects, such as studying the compound's behavior in various chemical reactions and under different environmental conditions. Understanding these properties is essential for utilizing Ethyl 1-acetyl-1H-indazole-5-carboxylate in any chemical synthesis or application (Dzygiel et al., 2004).

Scientific Research Applications

Pharmacological Importance

The indazole scaffold, which includes Ethyl 1-acetyl-1H-indazole-5-carboxylate, is of great pharmacological importance. It forms the basic structure for a large number of compounds with potential therapeutic value. These derivatives have been found to possess promising anticancer and anti-inflammatory activity. Moreover, they have applications in disorders involving protein kinases and neurodegeneration. The defined mechanism of action of these compounds can lead to the development of new molecules with significant biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Biological Activities

Indazole derivatives, including Ethyl 1-acetyl-1H-indazole-5-carboxylate, are known for their wide range of biological activities. These activities include antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, antispermetogenic, and antipsychotic effects. This broad spectrum of activities underlines the potential of these compounds in the development of various therapeutic agents (Ali, Dar, Pradhan, & Farooqui, 2013).

Synthesis and Chemical Modifications

The synthesis and chemical modifications of indazole derivatives are crucial for enhancing their biological activities and developing them into effective therapeutic agents. Various synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials have been explored. These methods aim to produce 1-indanones and their derivatives, which are potent in various therapeutic applications including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, anticancer compounds, and in the treatment of neurodegenerative diseases. Moreover, they are used as effective insecticides, fungicides, and herbicides (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).

properties

IUPAC Name

ethyl 1-acetylindazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-4-5-11-10(6-9)7-13-14(11)8(2)15/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTZIZGVUOGPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(N=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364051
Record name Ethyl 1-acetyl-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-acetyl-1H-indazole-5-carboxylate

CAS RN

192944-50-6
Record name Ethyl 1-acetyl-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Ethoxycarbonylindazole. A mixture of the product prepared according to Example E-19 Part B (250.55 g, 1.4 mol), potassium acetate (143.3 g, 1.46 mol), acetic anhydride (285.9 g, 2.8 mol) and chloroform (ethanol-free; 2700 mL) was stirred at room temperature. The temperature rose to 40° C., then started to decline, at which time no starting material was detected by TLC. A mixture of 18-crown-6 (75 g, 280 mmol) and n-amyl nitrite (364.5 g, 3.1 mol) was added and the mixture was heated at reflux overnight. The cooled mixture was washed with saturated aqueous sodium bicarbonate, then with water, and was dried (MgSO4), filtered and concentrated. The residue was combined with that from another batch (711.3 g) and distilled through a 10 cm vigreaux column under vacuum to provide 1-Acetyl-5-ethoxycarbonyl-indazole (576 g, 82%), bp 115-165 ° C. (1.0 Torr). This intermediate was combined with hydrochloric acid (6N; 2000 mL) and ethanol (2000 mL), and the mixture was stirred overnight at room temperature. The mixture was concentrated under vacuum, and the solid was combined with water. The pH of the mixture was adjusted to 8 with aqueous ammonia, and the mixture was extracted with dichloromethane. The organic phase was dried (MgSO4), filtered and concentrated to provide a solid (460 g). This was recrystallized from acetonitrile (1000 mL), and the crystals were washed with ethanol, then hexane, and dried to provide the title product (281 g, 60%) as a tan solid, mp 122-124° C.: 1H NMR (CDCl3) d 10.23 (bs, 1H), 8.57 (s, 1H), 8.20 (s, 1H), 8.10 (d, 1H), 7.53 (d, 1H), 4.42 (q, 2H), 1.42 (t, 3H); High resolution mass spectrum (NH3-CI) calculated (M+H+) 191.0821, found 191.0838.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
143.3 g
Type
reactant
Reaction Step Two
Quantity
285.9 g
Type
reactant
Reaction Step Three
Quantity
75 g
Type
reactant
Reaction Step Four
Quantity
364.5 g
Type
reactant
Reaction Step Four
Quantity
2700 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.